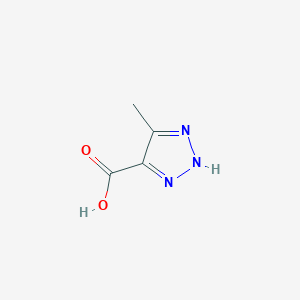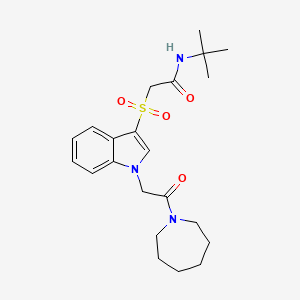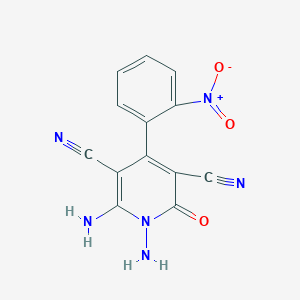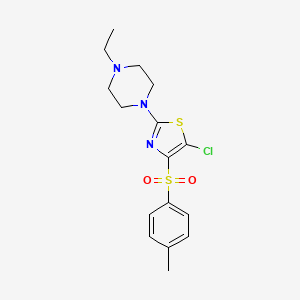
5-Methyl-1H-1,2,3-triazole-4-carboxylic acid
描述
5-Methyl-1H-1,2,3-triazole-4-carboxylic acid: is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-amino-1,2,4-triazole-3-carboxylic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
Types of Reactions: 5-Methyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.
Substitution: The triazole ring allows for substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce various reduced triazole derivatives .
科学研究应用
Chemistry: In chemistry, 5-Methyl-1H-1,2,3-triazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor for various heterocyclic compounds and is involved in the development of new materials .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes, making it a candidate for drug development .
Medicine: In medicine, derivatives of this compound are explored for their antimicrobial and antifungal properties. These derivatives are being investigated for their potential use in treating infections .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its versatility makes it a valuable component in various industrial applications .
作用机制
The mechanism of action of 5-Methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction is facilitated by the nitrogen atoms in the triazole ring, which can form hydrogen bonds and coordinate with metal ions .
相似化合物的比较
- 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
- 2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid
- 3-Methyl-1H-1,2,4-triazole-3-carboxylate
Comparison: Compared to these similar compounds, 5-Methyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern on the triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
IUPAC Name |
5-methyl-2H-triazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c1-2-3(4(8)9)6-7-5-2/h1H3,(H,8,9)(H,5,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFOEWURSYAGKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNN=C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301003248 | |
| Record name | 4-Methyl-1H-1,2,3-triazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301003248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832737-27-6 | |
| Record name | 4-Methyl-1H-1,2,3-triazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301003248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-2H-1,2,3-triazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What makes the structure of 5-methyl-1H-1,2,3-triazole-4-carboxylic acid attractive for developing new compounds?
A: The presence of both carboxylic acid and triazole functionalities within its structure makes it a versatile building block. These groups offer multiple sites for derivatization and allow for the exploration of various chemical modifications. For instance, researchers have synthesized a series of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids/carbohydrazides as potential xanthine oxidase inhibitors []. This exemplifies how the core structure can be tailored to target specific enzymes.
Q2: What are some notable biological activities reported for derivatives of this compound?
A: Studies have explored the potential of derivatives as xanthine oxidase inhibitors [], which are relevant for treating gout. Additionally, researchers have synthesized and evaluated aziridine-1,2,3-triazole hybrid derivatives for their anticancer activity against human leukemia (HL-60) cells and human hepatoma G2 cells [, ].
Q3: Can you provide some examples of how the structure of this compound has been modified to generate new compounds?
A3: Researchers have employed various synthetic strategies to modify the core structure. Examples include:
- Esterification: Replacing the carboxylic acid hydrogen with different alkyl or aryl groups to generate esters [].
- Amide Formation: Reacting the carboxylic acid with amines to yield amides with diverse substituents [].
- Formation of Hybrid Molecules: Combining the triazole core with other pharmacophores, such as aziridine, to create novel hybrid molecules with potentially enhanced activities [, ].
Q4: What insights have crystallographic studies provided regarding the structural features of this compound and its derivatives?
A4: X-ray crystallography studies have revealed key structural features, including:
- Planar Triazole Ring: The triazole ring generally adopts a planar conformation [, ].
- Intermolecular Interactions: The carboxylic acid group often participates in hydrogen bonding interactions, influencing the crystal packing arrangement [, ]. For example, in the crystal structure of 1-anilino-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate, water molecules connect the molecules through N—H⋯O, O—H⋯O, and O—H⋯N interactions [].
- Influence of Substituents on Geometry: The nature of substituents attached to the triazole ring can affect the dihedral angles and overall molecular geometry [].
Q5: Have any computational studies been conducted on this compound or its derivatives?
A: Yes, computational chemistry approaches have been applied to investigate these compounds. For instance, molecular docking studies have been performed to rationalize the binding mode of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid derivatives within the active site of xanthine oxidase [].
Q6: What are some of the analytical techniques used to characterize this compound and its derivatives?
A6: Various spectroscopic and analytical methods have been employed for characterization, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are routinely used to elucidate the structure and confirm the identity of synthesized compounds [, , , ].
- Infrared (IR) Spectroscopy: IR spectra provide information about functional groups present in the molecules [, , ].
- Mass Spectrometry (MS): MS is used to determine molecular weight and characterize fragmentation patterns [, , ].
- X-ray Crystallography: When suitable crystals can be obtained, X-ray diffraction provides detailed information about the three-dimensional structure [, , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2937146.png)

![4-tert-butyl-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2937151.png)

![4-{[1-(furan-2-carbonyl)piperidin-4-yl]oxy}-2-methylpyrimidine](/img/structure/B2937153.png)
![N-(3-acetylphenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2937155.png)

![N-ethyl-N-(3-methylphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2937159.png)



